Cas no 64156-70-3 (n-Butyl-4,4,4-d3 Alcohol)
n-Butyl-4,4,4-d3 Alcohol Chemical and Physical Properties
Names and Identifiers
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- 1-Butan-4,4,4-d3-ol(9CI)
- [4,4,4-2H]3-butanol
- [4,4,4-d3]-1-butanol
- 1-(4,4,4-2H3)-butanol
- 1-Butanol-4,4,4-d3
- 4,4,4-trideuterio-butan-1-ol
- Butyl-4,4,4-d3 alcohol
- DTXSID20729362
- 64156-70-3
- (4,4,4-?H?)butan-1-ol
- 4,4,4-trideuteriobutan-1-ol
- D98980
- 1-Butanol-4,4,4-d3, 98 atom % D
- (4,4,4-~2~H_3_)Butan-1-ol
- n-Butyl-4,4,4-d3 Alcohol
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- Inchi: 1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3
- InChI Key: LRHPLDYGYMQRHN-FIBGUPNXSA-N
- SMILES: OCCCC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 77.091995176g/mol
- Monoisotopic Mass: 77.091995176g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 2
- Complexity: 13.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.843 g/mL at 25 °C
- Melting Point: -90 °C(lit.)
- Boiling Point: 116-118 °C(lit.)
- Flash Point: 34 °C
- PSA: 20.23000
- LogP: 0.77880
n-Butyl-4,4,4-d3 Alcohol Security Information
- Hazardous Material transportation number:UN 1120 3/PG 3
- Hazard Category Code: 10-22-37/38-41-67
- Safety Instruction: 13-26-37/39-46-7/9
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Hazardous Material Identification:
- Risk Phrases:10-22-37/38-41-67
n-Butyl-4,4,4-d3 Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B690051-2.5mg |
n-Butyl-4,4,4-d3 Alcohol |
64156-70-3 | 2.5mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B690051-5mg |
n-Butyl-4,4,4-d3 Alcohol |
64156-70-3 | 5mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B690051-25mg |
n-Butyl-4,4,4-d3 Alcohol |
64156-70-3 | 25mg |
$ 115.00 | 2023-04-18 | ||
| A2B Chem LLC | AG68378-500mg |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99%D | 500mg |
$1207.00 | 2024-04-19 | |
| A2B Chem LLC | AG68378-100mg |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99 | 100mg |
$398.00 | 2024-04-19 | |
| A2B Chem LLC | AG68378-250mg |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99 | 250mg |
$621.00 | 2024-04-19 | |
| A2B Chem LLC | AG68378-1g |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99%D | 1g |
$2113.00 | 2024-04-19 |
n-Butyl-4,4,4-d3 Alcohol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on n-Butyl-4,4,4-d3 Alcohol
Comprehensive Guide to N-Butyl-4,4,4-d3 Alcohol (CAS No. 64156-70-3): Properties, Applications, and Market Insights
N-Butyl-4,4,4-d3 Alcohol (CAS No. 64156-70-3) is a deuterated form of n-butanol, where three hydrogen atoms are replaced by deuterium (D) at the 4-position. This isotopic labeling makes it a valuable compound in pharmaceutical research, NMR spectroscopy, and metabolic studies. The compound is also referred to as 1-Butanol-d3 or Butyl-d3 Alcohol, and its unique properties have garnered significant interest in both academic and industrial settings.
The molecular formula of N-Butyl-4,4,4-d3 Alcohol is C4H7D3O, and it shares many physical and chemical properties with its non-deuterated counterpart, n-butanol. However, the presence of deuterium atoms enhances its utility in isotopic labeling experiments and kinetic studies. Researchers often use this compound to trace reaction pathways or investigate metabolic processes without interference from natural hydrogen isotopes.
One of the most prominent applications of N-Butyl-4,4,4-d3 Alcohol is in the field of drug development. Pharmaceutical companies leverage its isotopic purity to study drug metabolism and pharmacokinetics (DMPK). By incorporating deuterated compounds like Butyl-d3 Alcohol, scientists can gain deeper insights into how drugs are absorbed, distributed, metabolized, and excreted (ADME) in the body. This is particularly relevant given the growing demand for precision medicine and personalized therapeutics.
Another critical application of N-Butyl-4,4,4-d3 Alcohol is in NMR spectroscopy. Deuterated solvents are essential for achieving high-resolution spectra, and this compound serves as a valuable reference material. Its stability and compatibility with various solvents make it a preferred choice for researchers studying molecular structures and dynamics. Additionally, the compound is used in organic synthesis as a deuterium source or intermediate for more complex labeled molecules.
The market for deuterated compounds like N-Butyl-4,4,4-d3 Alcohol has seen steady growth, driven by advancements in analytical chemistry and life sciences. With increasing investments in biopharmaceutical research and diagnostic technologies, the demand for high-purity isotopic reagents is expected to rise. Suppliers and manufacturers are focusing on improving production techniques to meet the stringent quality requirements of these specialized applications.
Environmental and safety considerations are also important when handling N-Butyl-4,4,4-d3 Alcohol. While it is not classified as a hazardous material, proper storage and handling procedures should be followed to maintain its integrity. The compound should be kept in a cool, dry place, away from direct sunlight and incompatible substances. Researchers and industrial users must adhere to standard laboratory safety protocols to ensure safe usage.
In summary, N-Butyl-4,4,4-d3 Alcohol (CAS No. 64156-70-3) is a versatile deuterated compound with significant applications in pharmaceutical research, NMR spectroscopy, and organic synthesis. Its role in advancing drug development and scientific research underscores its importance in modern chemistry. As the demand for isotopic labeling continues to grow, this compound will remain a critical tool for researchers worldwide.
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